N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-ethylthiophen-2-yl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c1-2-11-3-4-15(26-11)28(24,25)22-8-5-12-14(10-22)27-17(20-12)21-16(23)13-9-18-6-7-19-13/h3-4,6-7,9H,2,5,8,10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTWBARZMFLGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thiazolo-pyridine structure followed by the introduction of the pyrazine carboxamide moiety. The process often utilizes various reagents and conditions tailored to achieve high yields and purity. Specific methodologies may vary based on the desired substituents and functional groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to thiazole derivatives. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3h | S. aureus | 2 µg/mL |
| Compound 3j | E. faecium | 2 µg/mL |
| Compound 7 | Candida auris | > Fluconazole |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively researched. For example, compounds with a similar structure were evaluated for cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer). These studies indicated that certain modifications to the thiazole ring significantly enhanced cytotoxic effects .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HepG2 | 20 |
| Compound C | A549 | 10 |
The mechanism by which this compound exerts its biological effects is believed to involve interference with essential cellular processes such as protein synthesis and metabolic pathways. For example, compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell metabolism.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that a derivative similar to this compound showed promising results against multi-drug resistant strains of E. faecium, suggesting its potential as a new therapeutic agent .
- Cytotoxicity in Cancer Models : Research indicated that modifications to the thiazole structure led to increased cytotoxicity against HepG2 liver cancer cells. The structure–activity relationship (SAR) studies provided insights into how specific substitutions can enhance biological activity .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Implication: Lower logP value compared to the target compound, suggesting reduced membrane permeability .
- Compound B: Pyrazine-2-carboxamide linked to a tetrahydroisoquinoline core. Key Difference: Replaces the thiazolo[5,4-c]pyridine with a tetrahydroisoquinoline scaffold. Implication: Altered binding kinetics due to differences in ring strain and hydrogen-bonding capacity.
Functional Group Variations
- Compound C: Features a 5-propylthiophene-sulfonyl group instead of 5-ethylthiophene. Key Difference: Longer alkyl chain increases hydrophobicity (higher logP) but may compromise solubility. Implication: Potential trade-off between bioavailability and target affinity.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~390 | ~464 |
| logP (Predicted) | 2.8 | 1.9 | 3.5 |
| Hydrogen Bond Acceptors | 7 | 5 | 7 |
| Sulfur Atoms | 3 | 2 | 3 |
Its sulfur-rich structure may confer metabolic stability compared to Compound A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
